N,N-Diethyl-3-(prop-2-yn-1-yl)hex-5-en-1-amine
Description
N,N-Diethyl-3-(prop-2-yn-1-yl)hex-5-en-1-amine is an organic compound with the molecular formula C11H19N It is a tertiary amine characterized by the presence of a diethylamino group attached to a hexenyl chain with a propynyl substituent
Properties
CAS No. |
61753-82-0 |
|---|---|
Molecular Formula |
C13H23N |
Molecular Weight |
193.33 g/mol |
IUPAC Name |
N,N-diethyl-3-prop-2-ynylhex-5-en-1-amine |
InChI |
InChI=1S/C13H23N/c1-5-9-13(10-6-2)11-12-14(7-3)8-4/h1,6,13H,2,7-12H2,3-4H3 |
InChI Key |
CRUZCDCWWNPSIX-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CCC(CC=C)CC#C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Diethyl-3-(prop-2-yn-1-yl)hex-5-en-1-amine typically involves the alkylation of diethylamine with a suitable alkyne precursor. One common method is the reaction of diethylamine with 3-bromo-1-propyne under basic conditions to form the corresponding propargylamine. This intermediate can then be further reacted with 5-hexen-1-yl bromide to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification techniques such as distillation and chromatography are employed to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
N,N-Diethyl-3-(prop-2-yn-1-yl)hex-5-en-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can convert the alkyne group to an alkene or alkane.
Substitution: The amine group can participate in nucleophilic substitution reactions with suitable electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Alkyl halides and acyl chlorides are commonly used electrophiles for substitution reactions.
Major Products Formed
Oxidation: Formation of this compound oxides.
Reduction: Formation of this compound alkenes or alkanes.
Substitution: Formation of this compound derivatives with various substituents.
Scientific Research Applications
N,N-Diethyl-3-(prop-2-yn-1-yl)hex-5-en-1-amine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic effects, including its role as an enzyme inhibitor.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N,N-Diethyl-3-(prop-2-yn-1-yl)hex-5-en-1-amine involves its interaction with specific molecular targets. The compound can act as a ligand, binding to metal ions or enzymes, thereby modulating their activity. The presence of the propynyl group allows for unique interactions with biological molecules, potentially leading to inhibition or activation of specific pathways .
Comparison with Similar Compounds
Similar Compounds
N,N-Diethyl-2-propynylamine: Similar structure but lacks the hexenyl chain.
N,N-Dimethyl-2-propynylamine: Similar structure but with dimethyl groups instead of diethyl groups.
N,N-Diethyl-3-(prop-2-yn-1-yl)hex-5-en-1-amine oxides: Oxidized derivatives of the compound.
Uniqueness
This compound is unique due to the combination of its diethylamino group, propynyl substituent, and hexenyl chain.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
